molecular formula C17H21N3O3 B1194352 1,3-Dimethyl-5-[1-(1-phenylethylamino)propylidene]-1,3-diazinane-2,4,6-trione

1,3-Dimethyl-5-[1-(1-phenylethylamino)propylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B1194352
M. Wt: 315.37 g/mol
InChI Key: YTOZWTBURFLIED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-dimethyl-5-[1-(1-phenylethylamino)propylidene]-1,3-diazinane-2,4,6-trione is a member of barbiturates.

Scientific Research Applications

Molecular Structure and Drug Design

1,3-Dimethyl-5-[1-(1-phenylethylamino)propylidene]-1,3-diazinane-2,4,6-trione is part of a class of compounds that have been synthesized and structurally analyzed for their potential as leads in drug development. One study focused on the complete chemical shift assignment and molecular modeling of chromene derivatives, including a compound structurally similar to this compound. The study used Nuclear Magnetic Resonance (NMR) and HOMO-LUMO Density Functional Theory (DFT) calculations, suggesting that these compounds may act as DNA intercalators, potentially qualifying them as leads for new anticancer drugs (Santana et al., 2020).

Spectroscopy and Structural Chemistry

A study on related compounds, 5-(1-hydroxyethylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione, and its derivatives, revealed insights into their molecular structure, showcasing the absence of direction-specific intermolecular interactions in certain variants, while others formed chains or frameworks through hydrogen bonding. The study emphasized the importance of intramolecular hydrogen bonding and the impact of different functional groups on the molecular architecture (da Silva et al., 2005).

Synthetic Chemistry and Material Science

Research on the synthesis and characterization of derivatives of this compound contributes to the field of material science, particularly in the development of novel compounds with potential applications in various industries. For instance, studies have elaborated on efficient synthesis methods and investigated the interactions of these compounds with other substances, highlighting their relevance in the creation of new materials with specific properties (Sepay et al., 2016).

Properties

Molecular Formula

C17H21N3O3

Molecular Weight

315.37 g/mol

IUPAC Name

5-[C-ethyl-N-(1-phenylethyl)carbonimidoyl]-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione

InChI

InChI=1S/C17H21N3O3/c1-5-13(18-11(2)12-9-7-6-8-10-12)14-15(21)19(3)17(23)20(4)16(14)22/h6-11,21H,5H2,1-4H3

InChI Key

YTOZWTBURFLIED-UHFFFAOYSA-N

SMILES

CCC(=NC(C)C1=CC=CC=C1)C2=C(N(C(=O)N(C2=O)C)C)O

Canonical SMILES

CCC(=NC(C)C1=CC=CC=C1)C2=C(N(C(=O)N(C2=O)C)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Dimethyl-5-[1-(1-phenylethylamino)propylidene]-1,3-diazinane-2,4,6-trione
Reactant of Route 2
1,3-Dimethyl-5-[1-(1-phenylethylamino)propylidene]-1,3-diazinane-2,4,6-trione
Reactant of Route 3
1,3-Dimethyl-5-[1-(1-phenylethylamino)propylidene]-1,3-diazinane-2,4,6-trione
Reactant of Route 4
1,3-Dimethyl-5-[1-(1-phenylethylamino)propylidene]-1,3-diazinane-2,4,6-trione
Reactant of Route 5
Reactant of Route 5
1,3-Dimethyl-5-[1-(1-phenylethylamino)propylidene]-1,3-diazinane-2,4,6-trione
Reactant of Route 6
Reactant of Route 6
1,3-Dimethyl-5-[1-(1-phenylethylamino)propylidene]-1,3-diazinane-2,4,6-trione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.